![molecular formula C22H30N4O3 B2975832 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034437-53-9](/img/structure/B2975832.png)
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Interactions
The study by Jeon et al. (2015) explores the crystal structure of a related sulfonylurea herbicide, emphasizing the molecular interactions that contribute to its efficacy. This research can provide insights into how modifications to the urea structure, such as in the specified compound, might influence its biological and physical properties (Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Reactivity and Synthesis
Butler and Hussain (1981) detail the reactivity of urea and its derivatives with various compounds, providing a foundation for understanding the chemical behavior of urea-based molecules in scientific research. Their findings highlight the potential for creating novel compounds with unique properties through targeted reactions (A. Butler, I. Hussain, 1981).
Synthesis and Biological Activity
D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas showing inhibitory activity towards human soluble epoxide hydrolase, illustrating the potential therapeutic applications of urea derivatives in medicine and pharmacology (V. D'yachenko, D. Danilov, T. K. Shkineva, I. Vatsadze, V. Burmistrov, G. Butov, 2019).
Antibacterial Properties
Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, for use as antibacterial agents. This work underscores the importance of urea-based compounds in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Rheology and Gelation Properties
Lloyd and Steed (2011) investigated the gelation properties of a urea compound, demonstrating how the urea framework can be utilized in materials science to tune the rheological behavior of gels. Such applications highlight the versatility of urea derivatives in various scientific domains (G. Lloyd, J. Steed, 2011).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, demonstrating the potential of urea derivatives in industrial applications to protect metals from corrosion. This research illustrates the broad applicability of urea compounds beyond biological systems (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFGFOXUVRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



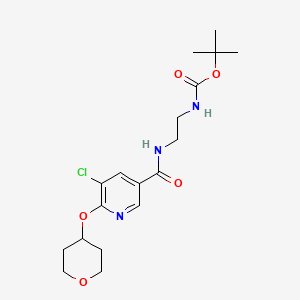
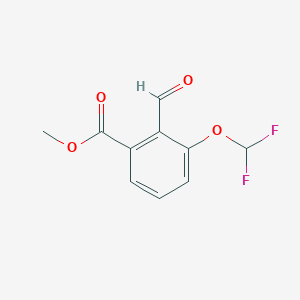
![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)


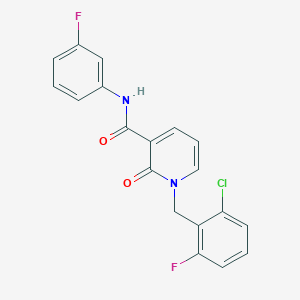

![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)
![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)
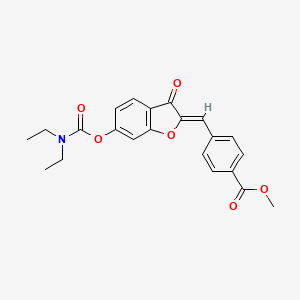
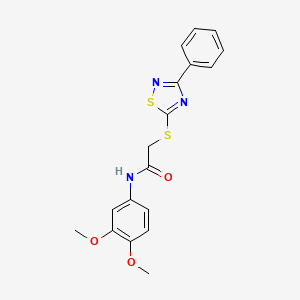
![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)